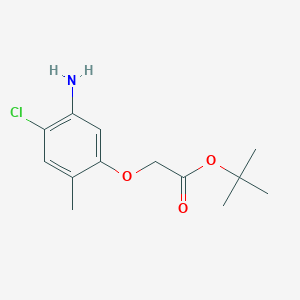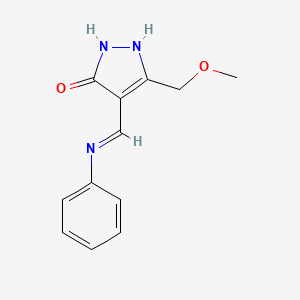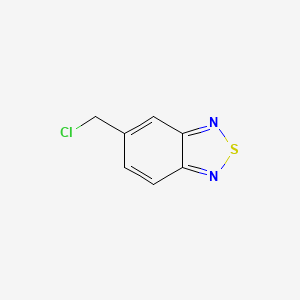![molecular formula C16H23BO3 B2594082 2-[2-(4-甲氧基苯基)丙-1-烯-1-基]-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷 CAS No. 1398771-24-8](/img/structure/B2594082.png)
2-[2-(4-甲氧基苯基)丙-1-烯-1-基]-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . This is a boronic ester, which is often used in organic synthesis. The compound also contains a 4-methoxyphenyl group, which is a type of aryl group with a methoxy (OCH3) substituent.
Molecular Structure Analysis
The molecular structure of this compound would likely involve a conjugated system due to the presence of the propene group. The exact structure would need to be determined through methods such as X-ray diffraction or NMR spectroscopy .Chemical Reactions Analysis
Boronic esters are often used in Suzuki-Miyaura cross-coupling reactions, which are a type of palladium-catalyzed carbon-carbon bond forming reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .科学研究应用
帕金森病的神经保护作用
抗炎剂
抗淀粉样蛋白生成作用
抗关节炎特性
药物相似性和药代动力学
化学合成和表征
总之,MMPP 作为一种多方面化合物,在神经保护、炎症调节和潜在治疗干预方面具有希望。进一步的研究将阐明其全部潜力,并指导其向临床应用的发展。 🌟
作用机制
Target of Action
The primary target of the compound 2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Signal Transducer and Activator of Transcription 3 (STAT3) protein . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane interacts with its target, STAT3, by inhibiting its activation . This inhibition disrupts the downstream signaling of STAT3, leading to a decrease in pro-inflammatory responses .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway. By inhibiting the activation of STAT3, 2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane disrupts this pathway, leading to a reduction in the transcription of genes involved in inflammation and cell proliferation .
Pharmacokinetics
Its ability to inhibit stat3 suggests that it can reach its target in sufficient concentrations to exert its effects .
Result of Action
The molecular and cellular effects of 2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane’s action include the inhibition of pro-inflammatory responses and the reduction of cell proliferation . In addition, it has been shown to exhibit anticancer effects, as evidenced by growth inhibition, inducement of apoptosis, and suppression of migration and invasion .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .
未来方向
生化分析
Biochemical Properties
2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly as a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway . This compound interacts with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), reducing their expression and activity . Additionally, it binds to proteins like CD14 and MD2, inhibiting the activation of the NF-κB and JNK/AP-1 pathways .
Cellular Effects
The effects of 2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various cell types and cellular processes are profound. It has been shown to reduce inflammation by inhibiting the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This compound also influences cell signaling pathways, particularly the STAT3 pathway, leading to decreased activation of STAT3, p38, and monoamine oxidase B (MAO-B) in neuronal cells . Furthermore, it affects gene expression by reducing the levels of inflammatory proteins and amyloidogenic proteins in microglial BV-2 cells and cultured astrocytes .
Molecular Mechanism
At the molecular level, 2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through several mechanisms. It binds directly to the DNA-binding domain of STAT3, inhibiting its activation and downstream signaling . This compound also interacts with the hydroxyl residue in the core fragment of STAT3, further inhibiting its activity . Additionally, it inhibits the activation of the NF-κB and JNK/AP-1 pathways by binding to CD14 and MD2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been observed over time. Studies have shown that this compound remains stable and effective over extended periods, with its anti-inflammatory and anti-amyloidogenic effects persisting in both in vitro and in vivo models . Long-term treatment with this compound has been associated with reduced memory loss and decreased levels of inflammatory proteins in animal models .
Dosage Effects in Animal Models
The effects of 2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce inflammation and amyloidogenesis without causing significant adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited .
Metabolic Pathways
2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase B (MAO-B), which converts it to its active metabolite . This compound also affects metabolic flux by inhibiting the STAT3 pathway, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is transported and distributed through interactions with transporters and binding proteins. It binds to CD14 and MD2, which facilitate its transport and localization within specific cellular compartments . This compound’s distribution is influenced by its interactions with these proteins, affecting its accumulation and activity within cells .
Subcellular Localization
The subcellular localization of 2-[2-(4-methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with STAT3 and other signaling proteins . This compound’s localization is directed by specific targeting signals and post-translational modifications, ensuring its presence in the appropriate cellular compartments for effective action .
属性
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-12(13-7-9-14(18-6)10-8-13)11-17-19-15(2,3)16(4,5)20-17/h7-11H,1-6H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLXOQWZXIDYRO-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide](/img/structure/B2593999.png)
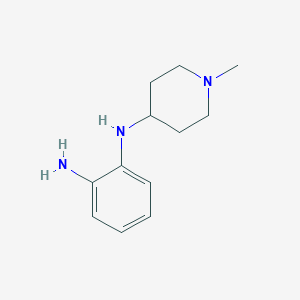
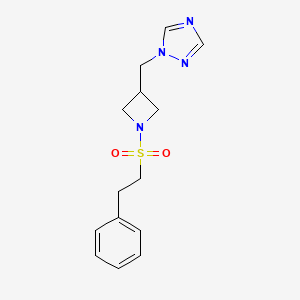
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594005.png)
![2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2594006.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluorobenzamide](/img/structure/B2594010.png)
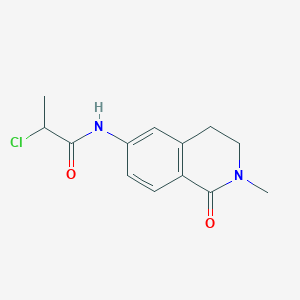
![N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2594012.png)

